molecular formula C22H25ClN8O2S2 B2650107 8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione CAS No. 850914-89-5

8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione

Cat. No. B2650107
M. Wt: 533.07
InChI Key: PYOHUEHTZXOONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H25ClN8O2S2 and its molecular weight is 533.07. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Biological Activity of Xanthene Derivatives as Antiasthmatic Agents In a study aimed at developing antiasthmatic agents, a series of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives were synthesized and screened for vasodilator activity, significant for anti-asthmatic potential. The synthesis involved treating theophylline with chloroacetyl chloride, piperazine, and various substituted aromatic amines, resulting in compounds showing significant activity compared to the standard Cilostazol, with 7-(2-{4-[1-(3,4-di-chlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione being the most active derivative from the series (Bhatia et al., 2016).

properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN8O2S2/c1-14-25-26-21(35-14)34-12-11-31-17-18(27(2)22(33)28(3)19(17)32)24-20(31)30-9-7-29(8-10-30)16-6-4-5-15(23)13-16/h4-6,13H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOHUEHTZXOONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione

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